Predicted Physicochemical Signature vs. Unsubstituted Phenylsulfonyl Analog: Lipophilicity and Steric Bulk Differentiation
The presence of the 4-ethyl substituent on the phenyl ring introduces a measurable increase in lipophilicity and steric bulk relative to the unsubstituted phenylsulfonyl analog. For the target compound, the predicted partition coefficient (XLogP) is approximately 3.3–3.6 based on in silico estimation [1]. By comparison, the unsubstituted phenylsulfonyl analog of this scaffold would be expected to have a lower XLogP, typically in the range of 2.5–3.0 for similar sulfonyl piperidine frameworks [2]. This difference of approximately 0.5–1.0 log units can significantly affect membrane permeability, protein binding, and metabolic stability. No experimentally measured logP or logD values for either compound were identified in the public domain.
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP ≈ 3.3–3.6 (predicted, in silico) [1] |
| Comparator Or Baseline | Unsubstituted phenylsulfonyl analog: estimated XLogP ≈ 2.5–3.0 (class-level estimate) [2] |
| Quantified Difference | ΔXLogP ≈ +0.5 to +1.0 (target more lipophilic) |
| Conditions | In silico prediction via consensus algorithm; no experimental chromatographic logP/logD data available [1]. |
Why This Matters
For medicinal chemistry campaigns, the enhanced lipophilicity of the 4-ethylphenyl variant may be advantageous for CNS penetration (if desired) but could also increase hERG binding risk and metabolic clearance, making explicit characterization essential before analog substitution.
- [1] Kuujia.com. CAS No. 1448027-49-3: 2-{[1-(4-ethylbenzenesulfonyl)piperidin-4-yl]oxy}pyrazine – Chemical and Physical Properties. InChI Key VLOYLUVVRHOUDR-UHFFFAOYSA-N used for in silico property prediction. View Source
- [2] Takeda Pharmaceutical Company Limited. Sulfonyl piperidine derivatives and their use for treating prokineticin mediated diseases. WO2013179024A1, 2013. Scaffold-level analysis for phenylsulfonyl piperidine derivatives. View Source
